molecular formula C16H13NO2 B1307021 3-Acridin-9-yl-propionic acid CAS No. 88326-05-0

3-Acridin-9-yl-propionic acid

Cat. No.: B1307021
CAS No.: 88326-05-0
M. Wt: 251.28 g/mol
InChI Key: IXQDDWNYDRVIHS-UHFFFAOYSA-N
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Description

3-Acridin-9-yl-propionic acid is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including medicinal chemistry, photophysics, and material sciences . The structure of this compound consists of an acridine moiety attached to a propionic acid group, which imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary targets of 3-Acridin-9-yl-propionic acid are DNA and related enzymes . This compound, like other acridine derivatives, is known for its high cytotoxic activity, making it a potential anti-cancer drug .

Mode of Action

This compound interacts with its targets primarily through DNA intercalation . The planarity of its aromatic structure allows it to intercalate into the DNA structure . This interaction, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .

Biochemical Pathways

The interaction of this compound with DNA and related enzymes affects various biochemical pathways. The unwinding of the DNA helix due to intercalation can disrupt biological processes involving DNA and related enzymes . This disruption can lead to apoptosis and cell death, particularly in cancer cells .

Pharmacokinetics

It is known that acridine derivatives can penetrate the blood-brain barrier , suggesting that this compound may also have this capability. This property could impact the bioavailability of the compound, particularly in the context of brain cancers.

Result of Action

The result of the action of this compound is primarily cytotoxic. Its interaction with DNA and related enzymes can lead to cell death, particularly in cancer cells . This makes it a potential anti-cancer agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen can enhance the photocytotoxic effect of acridine derivatives . .

Biochemical Analysis

Biochemical Properties

3-Acridin-9-yl-propionic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate into DNA, a process where the planar acridine ring inserts between DNA base pairs . This intercalation can disrupt the normal function of DNA, affecting processes such as replication and transcription. Additionally, this compound interacts with enzymes like topoisomerases, which are involved in the winding and unwinding of DNA . These interactions can inhibit the activity of these enzymes, leading to potential anti-cancer effects .

Cellular Effects

This compound has been shown to have various effects on different types of cells. Its ability to intercalate into DNA can lead to the disruption of cell division and induce apoptosis (programmed cell death) in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of topoisomerases, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . This can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and enzymes. The compound intercalates into DNA, disrupting the helical structure and interfering with DNA replication and transcription . It also inhibits the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light and temperature . Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell division and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as tissue damage and organ toxicity . Studies have shown that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . Therefore, careful dosage optimization is crucial for its potential use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic compounds . The compound can also affect metabolic flux by altering the levels of metabolites involved in key biochemical pathways . For example, its interaction with DNA and enzymes can lead to changes in nucleotide metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, the compound can bind to transport proteins and be distributed to different cellular compartments . Its distribution can be influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA . The compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, depending on its interactions with other biomolecules . Post-translational modifications and targeting signals can influence its localization and activity within the cell .

Chemical Reactions Analysis

3-Acridin-9-yl-propionic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Acridin-9-yl-propionic acid can be compared with other acridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to other acridine derivatives.

Properties

IUPAC Name

3-acridin-9-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQDDWNYDRVIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390264
Record name 3-Acridin-9-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88326-05-0
Record name 3-Acridin-9-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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